molecular formula C12H6F6O2 B11835554 1,6-Bis(trifluoromethoxy)naphthalene

1,6-Bis(trifluoromethoxy)naphthalene

Cat. No.: B11835554
M. Wt: 296.16 g/mol
InChI Key: OMHZPYQONHTQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Bis(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F6O2 It is characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis(trifluoromethoxy)naphthalene typically involves the introduction of trifluoromethoxy groups into a naphthalene ring. One common method is the reaction of naphthalene with trifluoromethoxy-containing reagents under specific conditions. For instance, the use of trifluoromethylation reagents in the presence of a catalyst can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize advanced techniques and equipment to control reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

1,6-Bis(trifluoromethoxy)naphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it a valuable tool in biological studies, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research into the compound’s potential medicinal properties is ongoing, with studies exploring its use in treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,6-Bis(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,6-Bis(trifluoromethoxy)naphthalene include other naphthalene derivatives with different substituents, such as:

Uniqueness

This compound is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C12H6F6O2

Molecular Weight

296.16 g/mol

IUPAC Name

1,6-bis(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H6F6O2/c13-11(14,15)19-8-4-5-9-7(6-8)2-1-3-10(9)20-12(16,17)18/h1-6H

InChI Key

OMHZPYQONHTQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.